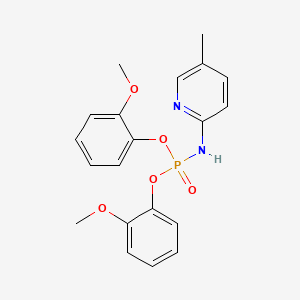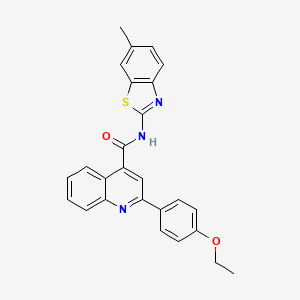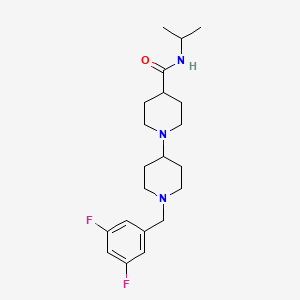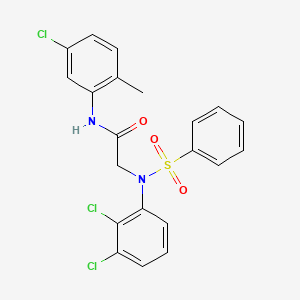![molecular formula C14H9F3N4O B5144643 1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}](/img/structure/B5144643.png)
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been synthesized using various methods and has been found to have a wide range of applications in the field of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of 1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} is not fully understood. However, it is known to act as an inhibitor of various enzymes such as histone deacetylases and protein tyrosine phosphatases. It has also been found to interact with various proteins and regulate gene expression.
Biochemical and Physiological Effects:
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as histone deacetylases and protein tyrosine phosphatases. It has also been found to interact with various proteins and regulate gene expression. In addition, it has been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied and has a wide range of applications in the field of biochemistry and physiology. However, it also has some limitations. It can be expensive to synthesize, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}. Some of the most promising areas of research include the study of its potential use as an anti-inflammatory and anti-tumor agent. It may also be useful for the study of enzyme inhibition and protein-protein interactions. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} can be synthesized using a variety of methods. One of the most common methods is the reaction of 1H-indole-2,3-dione with 5-(trifluoromethyl)-2-pyridinylhydrazine. The reaction is usually carried out in the presence of a catalyst such as triethylamine and a solvent such as chloroform or dichloromethane. The product is then purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone} has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of biochemistry and physiology. Some of the most common applications include the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression.
Propriétés
IUPAC Name |
3-[[5-(trifluoromethyl)pyridin-2-yl]diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)8-5-6-11(18-7-8)20-21-12-9-3-1-2-4-10(9)19-13(12)22/h1-7,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQWVOAKZWPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)


![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)
![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)

![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)